1-(3,3-dimethylbut-1-ynyl)adamantane
Description
Properties
CAS No. |
103185-26-8 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChI Key |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Other CAS No. |
103185-26-8 |
Synonyms |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,3 Dimethylbut 1 Ynyl Adamantane and Analogous Adamantyl Alkynes
Direct Functionalization Approaches of Adamantane (B196018)
Direct functionalization methods introduce an alkyne group onto an adamantane scaffold. These approaches are often favored for their step-economy, utilizing readily available adamantane as a starting material.
C-H Bond Activation Strategies for Adamantane Functionalization
The direct activation of adamantane's strong C-H bonds presents a formidable challenge in organic synthesis. chemrxiv.orgresearchgate.net The rigid, caged structure of adamantane results in a high tertiary C-H bond dissociation energy of 99 kcal/mol, which is greater than its secondary C-H bond dissociation energy of 96 kcal/mol. researchgate.net Despite this, several strategies have been developed to achieve C-H functionalization. These can be broadly categorized into five mechanisms: oxidative addition, sigma-bond metathesis, electrophilic activation, metalloradical activation, and 1,2-addition. uni-giessen.de
Transition metal catalysis, particularly with late transition metals like palladium, rhodium, and iridium, is a common approach. uni-giessen.de These methods often employ directing groups to guide the catalyst to a specific C-H bond, enhancing selectivity. chemrxiv.org For instance, photoredox catalysis coupled with hydrogen atom transfer (HAT) has emerged as a powerful tool for the selective functionalization of the strong tertiary C-H bonds of adamantanes. chemrxiv.orgacs.org This strategy can overcome the inherent reactivity of weaker C-H bonds present in the same molecule. chemrxiv.org
Table 1: C-H Bond Activation Strategies for Adamantane Functionalization
| Activation Strategy | Description | Catalyst Examples |
|---|---|---|
| Oxidative Addition | Involves the insertion of a low-valent transition metal into a C-H bond. | Pd, Rh, Ir complexes uni-giessen.de |
| Sigma-Bond Metathesis | A concerted process often seen with d0 transition metal complexes. | Zr, W complexes uni-giessen.de |
| Electrophilic Activation | An electrophilic metal center interacts with the C-H bond. | --- |
| Metalloradical Activation | Involves radical intermediates generated from metal complexes. | --- |
| 1,2-Addition | Addition of a C-H bond across a metal-ligand multiple bond. | --- |
| Photoredox/HAT Catalysis | Utilizes light and a hydrogen atom transfer agent to generate an adamantyl radical for functionalization. | Ir(III) photocatalysts, amine-based HAT catalysts chemrxiv.orgacs.org |
Radical-Mediated Routes to Adamantane Derivatives Incorporating Alkyne Functionality
Radical-mediated reactions provide a powerful avenue for the direct introduction of alkyne groups onto the adamantane core. nih.gov These methods typically involve the generation of an adamantyl radical, which can then react with an alkyne source. nih.gov
One common approach involves the thermal decomposition of a radical initiator, such as di-tert-butyl peroxide (DTBP), to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from adamantane to form the adamantyl radical. nih.gov The adamantyl radical can subsequently add to a suitable alkyne-containing reagent. For example, the use of hypervalent iodine-alkyne reagents (EBX reagents) allows for the alkynylation of adamantane through a radical addition-elimination mechanism. nih.gov Another strategy employs a pyridine-boryl radical for the alkynylation of adamantane. nih.gov
The generation of the adamantyl radical can also be achieved through photochemically mediated processes. nih.gov These methods often offer milder reaction conditions compared to thermal methods.
Table 2: Radical-Mediated Alkynylation of Adamantane
| Radical Generation Method | Alkyne Source | Key Features |
|---|---|---|
| Thermal (e.g., DTBP) | Hypervalent iodine-alkyne (EBX) reagents | Radical addition-elimination mechanism nih.gov |
| Thermal | Pyridine-boryl radical | Boryl radical-mediated process nih.gov |
Catalytic Cross-Coupling Reactions for Alkyne Introduction on Adamantane
Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis and can be adapted for the formation of carbon-carbon bonds between an adamantyl group and an alkyne. nih.gov These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, that facilitates the coupling of an adamantyl halide or a related derivative with a terminal alkyne. youtube.com
Common named reactions that can be applied to this transformation include the Sonogashira, Stille, Suzuki, and Negishi couplings. youtube.com The Sonogashira coupling, which pairs a vinyl or aryl halide with a terminal alkyne, is particularly relevant. youtube.com While traditionally used for sp2-hybridized carbons, advancements have extended the scope of these reactions to include sp3-hybridized centers like the adamantyl group.
Recent developments have focused on creating more general and adaptive catalytic systems. For example, adaptive dynamic homogeneous catalysis (AD-HoC) with nickel under visible-light-driven redox conditions has been shown to be effective for a wide range of cross-coupling reactions, including C(sp2)-C(sp) bond formation. nih.gov While this specific system was demonstrated for C(sp2) centers, the underlying principles could potentially be adapted for adamantyl systems. nih.gov
Construction of the Adamantane Framework with Integrated Alkyne Substructures
An alternative to direct functionalization is the construction of the adamantane skeleton from simpler precursors that already contain or can be readily converted to an alkyne moiety. nih.gov
Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors
The total synthesis of adamantane derivatives offers a high degree of control over the final structure. nih.gov These synthetic routes can be designed to incorporate an alkyne group from the outset. For instance, the first synthesis of adamantane itself by Prelog in 1941 started from Meerwein's ester, a bicyclo[3.3.1]nonane derivative. wikipedia.org Similar strategies can be envisioned where one of the starting materials contains an alkyne or a group that can be converted to an alkyne.
The construction of the adamantane core can be achieved through various cyclization strategies. For example, a one-pot reaction of a di-one with acrylates or enones can proceed through a cascade of aldol, Michael, and Dieckmann condensations to form a densely substituted adamantane core. nih.gov By choosing appropriate starting materials with alkyne functionalities, this approach could be adapted for the synthesis of adamantyl alkynes.
Ring Expansion and Contraction Methodologies Applied to Adamantyl Alkyne Synthesis
Ring expansion and contraction reactions provide another pathway to construct the adamantane framework. nih.gov These methods involve the rearrangement of a related polycyclic system to form the desired adamantane cage. For example, adamantane can be prepared by the Lewis acid-promoted rearrangement of other C10H16 isomers like tetrahydrodicyclopentadiene (B3024363). ucla.edu
While less common for the direct synthesis of adamantyl alkynes, it is conceivable that a precursor with an alkyne group could undergo a ring expansion or contraction to yield the target molecule. For instance, a noradamantane derivative could potentially be expanded, or a homoadamantane (B8616219) derivative could be contracted to form the adamantane skeleton. rsc.orgresearchgate.net The feasibility of such a strategy would depend on the stability of the alkyne functionality under the reaction conditions required for the rearrangement.
Optimization of Reaction Conditions and Control of Stereoselectivity
The successful synthesis of 1-alkynyladamantanes necessitates careful optimization of reaction parameters to achieve desired yields and selectivities. Key considerations include the choice of solvent, temperature, base, and catalyst, all of which can be influenced by the steric and electronic properties of the reactants.
The steric hindrance imposed by the adamantyl cage is a dominant factor in the synthesis of its alkyne derivatives. This bulkiness can dictate the feasibility of a synthetic route and influence the regioselectivity of addition reactions to the alkyne. For instance, in the coupling of an adamantyl halide with a terminal alkyne, the approach of the nucleophilic alkynide to the adamantyl electrophile is sterically hindered. This often necessitates more forcing reaction conditions or the use of specialized catalytic systems to overcome the steric barrier.
The bulkiness of the alkyne substituent itself also plays a critical role. In the case of 1-(3,3-dimethylbut-1-ynyl)adamantane, the tert-butyl group on the alkyne further exacerbates steric congestion around the carbon-carbon triple bond. This increased steric demand can influence the choice of coupling partners and catalysts. For example, reactions that proceed smoothly with less hindered alkynes like phenylacetylene (B144264) may require significant modification to accommodate the tert-butylacetylene moiety. researchgate.netresearchgate.net
Research has shown that in reactions involving bulky groups, such as the Favorskii rearrangement of 2-aryl-2-bromo-cycloketones, steric hindrance can direct the reaction pathway. rsc.org Similarly, in the hydrostannylation of alkynes, an increase in the steric bulk of the alkyne substituent can lead to a reversal of regiochemistry. researchgate.net While direct studies on this compound are not prevalent, these findings suggest that the interplay of the adamantyl group and the tert-butyl substituent would be a critical factor in controlling the outcome of its synthesis.
The table below illustrates the effect of alkyne substituent bulk on the yield of hypothetical coupling reactions with an adamantyl halide, based on general principles of steric hindrance.
Table 1: Hypothetical Yields of Coupling Reactions with 1-Bromoadamantane and Various Alkynes
| Alkyne | Substituent Bulk | Hypothetical Yield (%) |
|---|---|---|
| Ethyne | Minimal | 85 |
| Propyne | Low | 80 |
| Phenylacetylene | Moderate | 70 |
| 3,3-Dimethylbut-1-yne | High | 55 |
To overcome the challenges posed by steric hindrance in adamantyl alkyne synthesis, the development of novel and highly active catalyst systems is crucial. Traditional cross-coupling reactions, such as the Sonogashira coupling, often serve as a starting point. These reactions typically employ a palladium catalyst and a copper co-catalyst to facilitate the coupling of a vinyl or aryl halide with a terminal alkyne. The synthesis of this compound would likely involve the coupling of an adamantyl halide with 3,3-dimethylbut-1-yne.
Modern advancements in catalysis have introduced more efficient systems for such transformations. For instance, iron-catalyzed cross-coupling reactions have been developed for coupling alkyl halides with alkynyl Grignard reagents at room temperature, showing tolerance for a wide range of functional groups. organic-chemistry.org Furthermore, photoredox and hydrogen atom transfer (HAT) catalysis have emerged as powerful tools for the direct functionalization of C-H bonds in adamantanes, offering a more atom-economical approach to installing alkyne functionalities. acs.org
The table below summarizes various catalyst systems that have been employed for the synthesis of substituted alkynes and could be adapted for the synthesis of adamantyl alkynes.
Table 2: Catalyst Systems for the Synthesis of Substituted Alkynes
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | Sonogashira Coupling | Aryl/Vinyl Halides, Terminal Alkynes | Well-established, versatile |
| Iron Salts | Cross-Coupling | Alkyl Halides, Alkynyl Grignards | Inexpensive, mild conditions organic-chemistry.org |
| Copper Salts | Cross-Coupling | Terminal Alkynes, Diazo Compounds | Non-basic conditions, good functional group tolerance organic-chemistry.org |
| Ruthenium Complexes | Hydrostannylation | Alkynes, Tributylstannane | High regio- and stereoselectivity under mild conditions nih.gov |
| Gold Catalysts | C-H Acetoxylation | Adamantane, PhI(OAc)₂ | Direct functionalization of C(sp³)-H bonds researchgate.net |
| Photoredox/HAT Catalysis | C-H Alkylation | Adamantanes, Alkenes | High chemoselectivity for 3° C-H bonds acs.org |
Reactivity and Mechanistic Investigations of 1 3,3 Dimethylbut 1 Ynyl Adamantane and Its Adamantyl Alkyne Analogs
Alkyne Reactivity within the Adamantane (B196018) Scaffold
The presence of the adamantyl group significantly influences the reactivity of the adjacent alkyne. This section explores several key classes of reactions that highlight this interplay.
Cyclization and Annulation Reactions of Adamantyl Alkynes
The construction of new ring systems through cyclization and annulation reactions is a powerful strategy in organic synthesis. Adamantyl alkynes serve as versatile building blocks in this regard, leading to a variety of heterocyclic and carbocyclic structures.
One notable example is the rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes, which yields highly substituted anthracenes. nih.govnih.govresearchgate.net This reaction proceeds via a dual C-H bond activation mechanism. The adamantyl group, in this case, acts as a directing group, facilitating the formation of the complex polycyclic aromatic system. The reaction is typically carried out in the presence of a [Cp*RhCl2]2 precatalyst and a copper(II) acetate (B1210297) oxidant under relatively mild conditions. nih.govresearchgate.net
The general applicability of alkyne cyclization is broad, with various methods available for the synthesis of diverse heterocyclic systems. nih.gov These reactions can be promoted by a range of electrophiles and transition metal catalysts, leading to either endo or exo cyclization depending on the substrate and reaction conditions.
Hydrofunctionalization Reactions (e.g., Hydroaminoalkylation, Hydroboration)
Hydrofunctionalization reactions, involving the addition of an H-Y bond across the carbon-carbon triple bond, provide a direct route to functionalized alkenes. Adamantyl alkynes have been successfully employed in several such transformations.
Hydroaminoalkylation: The titanium-catalyzed intermolecular hydroaminoalkylation of alkynes with secondary amines offers a direct pathway to allylic amines. nih.gov While specific examples with 1-(3,3-dimethylbut-1-ynyl)adamantane are not prevalent in the literature, the methodology has been explored with related systems. For instance, the reaction of diphenylacetylene (B1204595) with N-benzylaniline, catalyzed by a titanium complex, proceeds to give the corresponding allylic amine. nih.govresearchgate.net The mechanism is thought to involve the formation of a titanaaziridine intermediate. The steric bulk of the adamantyl group can be expected to influence the regioselectivity of this addition.
| Catalyst System | Alkyne | Amine | Product | Yield (%) | Reference |
| TiBn4/Ligand/Ph3C[B(C6F5)4] | Diphenylacetylene | N-methylpiperidine | N-(1,2-diphenylvinyl)methylpiperidine | up to 99 | nih.gov |
| TiBn4/Ligand/Ph3C[B(C6F5)4] | Diphenylacetylene | Various tertiary amines | Corresponding allylic amines | - | researchgate.net |
Hydroboration: The hydroboration-oxidation of alkynes is a classic method for the synthesis of carbonyl compounds. While specific studies on this compound are limited, the general principles of alkyne hydroboration apply. The reaction typically proceeds with anti-Markovnikov selectivity to afford an enol intermediate, which then tautomerizes to the corresponding aldehyde or ketone. chinesechemsoc.org The bulky adamantyl group would likely direct the boron reagent to the less sterically hindered carbon of the alkyne.
Carbonylation Reactions of Adamantyl-Substituted Systems
The introduction of a carbonyl group into a molecule is a fundamental transformation in organic synthesis. Adamantyl-substituted systems, including alkynes, can undergo carbonylation reactions to produce valuable building blocks.
Rhodium-catalyzed hydroformylation of internal alkynes provides a direct route to α,β-unsaturated aldehydes. rsc.orgmit.edunih.gov This reaction is highly chemo- and stereoselective, often favoring the formation of the E-isomer. The use of self-assembling ligand systems has been shown to be particularly effective for this transformation. rsc.orgresearchgate.net While direct examples with this compound are scarce, the methodology is applicable to a wide range of dialkyl- and diaryl-substituted alkynes. rsc.orgresearchgate.net
Furthermore, copper-catalyzed carbonylative C-H activation has been used to functionalize the adamantane cage directly, generating acyladamantanes. nih.gov This highlights an alternative strategy for incorporating a carbonyl group into adamantane-containing molecules.
| Catalyst System | Substrate | Product Type | Key Features | Reference |
| Rhodium/Self-assembling ligand | Internal Alkynes | α,β-Unsaturated Aldehydes | High chemo- and stereoselectivity | rsc.orgresearchgate.net |
| Cu(I)/DTBP | Adamantane | Imides | Selective functionalization at the tertiary position | nih.gov |
Multi-component Reactions Involving Adamantane Alkynes
Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. Adamantyl alkynes and other adamantane derivatives have been successfully employed in several MCRs.
A3 Coupling: The aldehyde-alkyne-amine (A3) coupling reaction is a well-established method for the synthesis of propargylamines. rsc.orgnih.govwikipedia.orgmdpi.com This copper-catalyzed reaction involves the formation of a metal acetylide from the terminal alkyne, which then adds to an in situ-formed imine. nih.govwikipedia.org The use of adamantyl-containing aldehydes or alkynes in this reaction would lead to propargylamines bearing the bulky adamantyl moiety.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is another prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org Studies have shown the successful incorporation of adamantane-containing components, such as adamantane-1-carboxylic acid and adamantane-2-one, into the Ugi reaction to synthesize novel dipeptides. science.org.geresearchgate.net
Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The use of an adamantyl isocyanide in this reaction would provide a straightforward route to α-acyloxy amides containing the adamantane scaffold.
Reactivity and Site-Selectivity of the Adamantane Cage
The adamantane cage itself is a fascinating substrate for functionalization due to the presence of two distinct types of C-H bonds: tertiary (bridgehead) and secondary (methylene). The selective activation of these bonds presents a significant challenge and has been the focus of much research. nih.govrsc.org
Selective C-H Functionalization at Bridgehead and Methylene (B1212753) Positions
The direct and selective functionalization of the strong C-H bonds of the adamantane cage is a highly desirable transformation. nih.govrsc.org The bridgehead (tertiary) C-H bonds are generally more reactive towards radical and cationic intermediates due to the stability of the resulting adamantyl radical or cation. However, the methylene (secondary) C-H bonds are more numerous, presenting a statistical challenge for selectivity.
Various strategies have been developed to achieve site-selective functionalization. Photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful tools for the selective alkylation of the tertiary C-H bonds of adamantanes. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org These methods often exhibit excellent chemoselectivity, tolerating a wide range of functional groups. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org
The use of directing groups is another effective strategy to control the site of functionalization. chemrxiv.orgresearchgate.netuni-giessen.de By positioning a catalyst in close proximity to a specific C-H bond, directing groups can override the inherent reactivity of the adamantane cage, enabling functionalization at otherwise less reactive positions, including the methylene C-H bonds.
| Method | Position Functionalized | Key Features | Reference |
| Photoredox/HAT Catalysis | Bridgehead (3°) | Excellent chemoselectivity for strong C-H bonds | chemrxiv.orgchemrxiv.orgresearchgate.netacs.org |
| Directing Group Strategies | Bridgehead (3°) or Methylene (2°) | Controlled by the position of the directing group | chemrxiv.orgresearchgate.netuni-giessen.de |
| Copper-catalyzed Carbonylative C-H activation | Bridgehead (3°) | Selective functionalization with amides | nih.gov |
Investigation of Radical Intermediates in Adamantane Transformations
The synthesis of substituted adamantanes often proceeds through radical intermediates, which exhibit unique stability and reactivity. rsc.orgnih.gov The adamantyl radical is a key intermediate in various functionalization reactions that directly convert the strong C-H bonds of the adamantane cage into C-C bonds. rsc.orgnih.gov These transformations allow for the introduction of diverse functional groups, including alkenes, alkynes, arenes, and carbonyl groups. rsc.orgnih.gov
One common method for generating the adamantyl radical is through hydrogen atom abstraction from adamantane. nih.gov For instance, the phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI) and oxygen, can abstract a hydrogen from either the tertiary or secondary positions of adamantane to form the corresponding 1-adamantyl and 2-adamantyl radicals. nih.gov These radicals can then be intercepted by molecules like carbon monoxide (CO) to form acyl radicals, which can be further converted to carboxylic acids. nih.gov
The addition of the adamantyl radical to alkene acceptors is another significant pathway for adamantane alkylation. nih.gov In Giese-type reactions, a carbon-centered radical, such as the adamantyl radical, adds to an electrophilic alkene. nih.gov This process leads to a resonance-stabilized radical intermediate that can undergo further reactions to yield a variety of alkylated adamantane derivatives. nih.gov
Computational studies have provided insights into the structure and energetics of adamantyl radicals. The 1-adamantyl radical is predicted to have a pyramidal geometry at the radical center, with some flattening due to hyperconjugation. researchgate.net The stability of adamantyl radicals is a crucial factor in their reactivity. While the tertiary 1-adamantyl carbocation is unusually stable, the corresponding 1-adamantyl radical is destabilized because its rigid cage structure prevents it from adopting a more stable planar or near-planar geometry. nih.gov
The investigation of radical intermediates can be complex. In some cases, reactions are designed to trap potential radical intermediates to elucidate the reaction mechanism. For example, in the thermolysis of a cyclobutane (B1203170) derivative, the addition of iodine was used to trap potential radical intermediates, leading to the formation of a diiodide as the major product, which supported the involvement of radicals in the reaction pathway. nih.gov
Exploration of Carbocation Pathways in Adamantane Derivatization
Carbocations are crucial intermediates in many reactions involving adamantane and its derivatives. rsc.orgnih.gov The 1-adamantyl carbocation is particularly noteworthy for its exceptional stability, which is attributed to hyperconjugation with the C-C bonds of the rigid adamantane cage. nih.gov This stability plays a significant role in thermodynamically controlled reactions, such as the Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane, a process believed to involve a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov
The generation of adamantyl carbocations can be achieved through various methods. For instance, the Ritter reaction, a common method for synthesizing 1-aminoadamantanes, proceeds through a 1-adamantyl carbocation intermediate. nih.govnih.gov This carbocation is typically formed from a suitable precursor, such as a halo- or hydroxyadamantane, in the presence of a strong acid. nih.gov
Rearrangement reactions involving carbocations are also a key feature of adamantane chemistry. The protoadamantane-adamantane rearrangement is a well-studied example where a bridged carbocation intermediate plays a central role. nih.gov Computational and experimental studies have shown that electrophilic pathways involving adamantyl cations are often favored over radical pathways. nih.gov For example, the reaction of certain bicyclic precursors with elemental fluorine exclusively yields adamantyl derivatives, with no evidence of noradamantane products that would be expected from a radical process. nih.gov
The stereochemistry of reactions involving adamantyl carbocations can be highly specific. In the solvolysis of certain chiral protoadamantyl derivatives, the reaction proceeds with complete retention of enantiopurity. nih.gov This is explained by the formation of a chiral bridged carbocation intermediate where delocalized electrons on one face of the vacant p-orbital direct the nucleophilic attack to the opposite face. nih.gov
Ring expansion reactions are another important strategy for synthesizing substituted adamantanes that proceed through carbocation intermediates. For instance, the reaction of (3-noradamantyl)methylene alcohols with chloroacetonitrile (B46850) in a Ritter-type reaction generates a 1-adamantyl carbocation that is trapped by the nitrile. nih.gov Similarly, the reaction of noradamantyl phenones with a mixture of red phosphorus and iodine triggers a rearrangement involving a 1-adamantyl cation intermediate. nih.gov
Elucidation of Reaction Mechanisms
Application of Spectroscopic Techniques for Transient Intermediate Detection
The elucidation of reaction mechanisms in adamantane chemistry often relies on the detection and characterization of transient intermediates, such as radicals and carbocations. nih.gov Spectroscopic techniques are invaluable tools for this purpose, providing insights into the structure and dynamics of these short-lived species. numberanalytics.comosti.gov
Transient absorption spectroscopy is a powerful method for studying reaction kinetics and mechanisms by measuring changes in absorbance as a function of time. numberanalytics.com This technique, often employed in a pump-probe setup, can be used to monitor the formation and decay of reactive intermediates. numberanalytics.com Other time-resolved spectroscopic methods, such as time-resolved infrared (TR-IR) and time-resolved ultraviolet-visible (TR-UV-Vis) spectroscopy, provide information about molecular vibrations and electronic transitions, respectively, offering further details about the structure and electronic environment of transient species. numberanalytics.com
In the context of adamantane transformations, these techniques can be applied to directly observe the formation of adamantyl radicals or carbocations. For example, in situ infrared spectroscopy can be coupled with transient kinetic techniques to trace the reaction kinetics of adsorbed species in heterogeneous catalysis, providing information about the abundance and reactivity of active intermediates. osti.gov
While direct spectroscopic observation of adamantyl intermediates can be challenging due to their high reactivity and short lifetimes, indirect methods and computational studies often complement experimental data. researchgate.net For instance, the reaction of a distonic radical anion containing a bridgehead adamantyl radical with various neutral reagents in a mass spectrometer has been used to probe its radical reactivity. researchgate.net
In some cases, the absence of certain products can provide strong evidence for a particular reaction pathway. For example, in the fluorination of a bicyclic precursor to adamantane, the complete absence of noradamantane derivatives, which would be expected from a radical pathway, strongly supports a mechanism involving an adamantyl carbocation intermediate. nih.gov
Kinetic and Thermodynamic Analyses of Reaction Pathways
Understanding the kinetics and thermodynamics of reaction pathways is fundamental to controlling the outcome of chemical transformations involving adamantane derivatives. nih.govyoutube.com The interplay between kinetic and thermodynamic control often dictates the final product distribution in reactions with competing pathways. youtube.comyoutube.com
A kinetically controlled reaction is one where the product that is formed the fastest predominates. youtube.comyoutube.com This typically occurs at lower temperatures and shorter reaction times, where the reaction is irreversible and the product distribution is determined by the relative heights of the activation energy barriers. youtube.comyoutube.com The product with the lower activation energy will be the major product under kinetic control. youtube.comyoutube.com
In contrast, a thermodynamically controlled reaction is one where the most stable product is the major product. youtube.comyoutube.com This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. youtube.comyoutube.com Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products. youtube.comyoutube.com
In the context of adamantane chemistry, the exceptional stability of the 1-adamantyl carbocation often leads to thermodynamically controlled rearrangements. nih.gov For example, the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene to adamantane is a thermodynamically driven process that proceeds through a series of carbocation intermediates, culminating in the formation of the highly stable adamantane cage. nih.gov
The analysis of reaction pathways can be aided by computational methods that calculate the Gibbs free energy changes (ΔG) for each step. nih.gov A negative ΔG indicates a thermodynamically favorable step, while the activation energy (Ea) determines the reaction rate. youtube.com By constructing a reaction coordinate diagram, one can visualize the energy profile of a reaction and identify the kinetically and thermodynamically favored products. youtube.comyoutube.com
For instance, in the reaction of 3,3-dimethylbut-1-ene with dilute aqueous sulfuric acid, a methyl shift occurs to form a more stable tertiary carbocation from a secondary carbocation intermediate. pearson.comvaia.com This rearrangement is thermodynamically favorable and leads to the formation of 2,3-dimethylbutan-2-ol as the major product. pearson.comvaia.com
Role of Steric and Electronic Effects from the Adamantane Moiety on Reaction Selectivity
The adamantane moiety, with its rigid and bulky cage-like structure, exerts significant steric and electronic effects that influence the selectivity of chemical reactions. nih.govdntb.gov.ua These effects are crucial in determining the outcome of transformations involving adamantane derivatives.
Steric Effects:
The bulkiness of the adamantyl group plays a major role in directing the stereochemical course of reactions. mdpi.com It can hinder the approach of reagents to certain positions, leading to high diastereoselectivity. researchgate.net For example, the introduction of an adamantane moiety can pre-organize the conformation of a molecule, reducing the entropic penalty upon binding to a receptor. nih.gov
Computational methods, such as the calculation of the percentage of occupied volume (%VBur), can be used to quantify the steric hindrance of the adamantane group and rationalize experimental observations. mdpi.com These analyses have shown that even substituents far from the reactive center can influence the stereoselectivity through a "buttressing effect," pushing the adamantyl group closer to the active site. mdpi.com
Electronic Effects:
The adamantane cage is generally considered to be an electron-donating group through inductive effects. This electronic effect contributes to the exceptional stability of the 1-adamantyl carbocation. nih.gov However, the influence of the adamantane moiety on the electronic properties of a molecule can be more complex and can affect the reactivity and selectivity of reactions.
The unique lipophilic character of the adamantane group is another important factor that influences its interactions with other molecules, particularly in biological systems. nih.govnih.gov This property is often exploited in drug design to enhance the binding of a molecule to its target through lipophilic interactions. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and dynamics of atoms.
No published ¹H NMR spectra or detailed chemical shift assignments for 1-(3,3-dimethylbut-1-ynyl)adamantane were found. This information is crucial for identifying the specific proton environments within the molecule, including those on the adamantyl cage and the dimethylbutynyl substituent.
Similarly, there is a lack of available ¹³C NMR spectral data for this compound. Such data would be essential for identifying all unique carbon atoms in the molecule, from the quaternary carbons of the tert-butyl group and the adamantyl bridgeheads to the individual methylene (B1212753) and methine carbons of the cage and the sp-hybridized carbons of the alkyne.
Dynamic NMR studies are employed to understand conformational changes and the energy barriers associated with the rotation around single bonds. No literature detailing such studies for the bond connecting the adamantyl group and the dimethylbutynyl moiety in this compound could be identified. These studies would be necessary to determine the rotational barrier and preferred conformations of the molecule.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides precise information on the arrangement of atoms in a crystalline solid, offering definitive insights into bond lengths, bond angles, and intermolecular interactions.
Without a determined crystal structure, no analysis of the crystal packing or the nature of intermolecular interactions (such as van der Waals forces) for this compound can be conducted.
The precise solid-state conformation and stereochemistry of this compound remain undetermined as no X-ray crystallographic data has been published. This information would definitively describe the three-dimensional shape of the molecule in the solid state.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, electron impact (EI) ionization is a common method for generating the initial radical cation, which then undergoes characteristic fragmentation.
The mass spectrum of this compound is predicted to be dominated by fragments arising from the stable adamantyl and tert-butyl groups. The molecular ion [M]•+ would be observed, and its mass would confirm the molecular formula C16H24.
A key fragmentation pathway involves the cleavage of the bond between the adamantane (B196018) cage and the butynyl substituent. This leads to the formation of the highly stable 1-adamantyl cation, which is expected to be one of the most abundant ions in the spectrum, appearing at a mass-to-charge ratio (m/z) of 135. This fragment is a hallmark of 1-substituted adamantane derivatives.
Another significant fragmentation process is the loss of a methyl radical (•CH3) from the tert-butyl group of the molecular ion, resulting in a [M-15]+ ion. The tert-butyl cation itself, at m/z 57, is also an expected and prominent peak due to its stability. Further fragmentation of the butynyl chain can also occur.
The predicted fragmentation pattern provides a clear fingerprint for the confirmation of the this compound structure.
Table 1: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Structural Origin |
| 216 | [C16H24]•+ | Molecular Ion |
| 201 | [C15H21]+ | Loss of a methyl radical (•CH3) |
| 135 | [C10H15]+ | 1-Adamantyl cation |
| 57 | [C4H9]+ | tert-Butyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights
The vibrational spectrum is characterized by contributions from the adamantane cage, the C≡C triple bond, and the tert-butyl group.
Adamantane Cage Vibrations: The adamantane moiety, with its Td symmetry, gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. aip.org The C-H stretching modes are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The rigid cage structure also results in a unique fingerprint region with numerous bands corresponding to C-C stretching and various bending and rocking modes of the CH and CH2 groups. researchgate.netbris.ac.uk
Alkyne Vibrations: The most diagnostic vibrational modes for the butynyl group are the C≡C and ≡C-H stretches. The terminal alkyne C≡C stretching vibration is expected to appear in a relatively uncongested region of the spectrum, typically around 2100-2140 cm⁻¹. This band is often weak in the IR spectrum but gives a strong signal in the Raman spectrum. The stretching vibration of the acetylenic hydrogen (≡C-H) gives rise to a sharp and intense band in the IR spectrum, typically found around 3300 cm⁻¹.
tert-Butyl Group Vibrations: The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2960-2970 cm⁻¹ and 2870 cm⁻¹ regions, respectively. Characteristic bending vibrations for the tert-butyl group also appear in the fingerprint region.
Table 2: Predicted Characteristic Infrared (IR) and Raman Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Acetylenic ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |
| Adamantane C-H Stretch | 2800-3000 | Strong | Strong |
| tert-Butyl C-H Stretch | 2870-2970 | Strong | Strong |
| Alkyne C≡C Stretch | 2100-2140 | Weak to Medium | Strong |
| Adamantane Cage Vibrations | 400-1500 | Medium to Strong | Medium to Strong |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of 1-(3,3-dimethylbut-1-ynyl)adamantane. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for systems of the size of this compound. DFT calculations are employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface.
For adamantane (B196018) derivatives, DFT methods, such as B3LYP, are commonly used to predict geometric parameters and thermodynamic properties. researchgate.netresearchgate.netcolab.ws For instance, studies on similar adamantane structures have successfully calculated bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net The calculated ground state energy provides a measure of the molecule's thermodynamic stability. researchgate.net
Table 1: Representative Calculated Geometric Parameters for Adamantane Derivatives (Note: This table is illustrative of typical parameters for adamantyl systems as specific data for this compound is not available in the provided sources.)
| Parameter | Typical Calculated Value (DFT) |
|---|---|
| Adamantane C-C Bond Length | ~1.54 Å |
| Adamantane C-H Bond Length | ~1.10 Å |
| Alkyne C≡C Bond Length | ~1.21 Å |
| Adamantane-C(alkyne) Bond Length | ~1.47 Å |
For situations requiring higher accuracy, more computationally intensive ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are utilized. colab.ws While demanding more computational resources, these methods provide a more accurate description of electron correlation, leading to "gold standard" benchmarks for energies and properties. They are often used to validate the results obtained from more economical DFT methods or for systems where DFT may not be sufficiently accurate.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond, making it the likely site for electrophilic attack. The LUMO would be the corresponding antibonding π* orbital.
Table 2: Conceptual HOMO-LUMO Data for Adamantyl Alkynes (Note: The values below are conceptual and based on general principles for similar molecules, as specific data for this compound is not available in the provided sources.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Negative (e.g., ~ -7.0 eV) | Localized on the alkyne π-system; indicates nucleophilic character. |
| LUMO | Less Negative (e.g., ~ -0.5 eV) | Localized on the alkyne π*-system; indicates electrophilic character. |
| HOMO-LUMO Gap | Positive (e.g., ~ 6.5 eV) | Reflects the molecule's kinetic stability and resistance to electronic excitation. |
Mechanistic Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions (mechanisms). By modeling the potential energy surface, researchers can identify and characterize transition states—the high-energy structures that connect reactants to products. researchgate.netmdpi.com The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For transformations involving adamantyl alkynes, computational modeling can help understand processes like electrophilic additions to the triple bond or rearrangements of the adamantane cage. researchgate.net For example, in the acid-catalyzed hydration of an alkyne, calculations can map the energy profile for the protonation step, the formation of a vinyl cation intermediate, and the subsequent attack by water.
Prediction of Chemical Reactivity and Selectivity in Adamantyl Alkyne Transformations
Building on mechanistic and electronic structure calculations, it is possible to predict the reactivity and selectivity of this compound in various transformations. The bulky adamantyl group exerts significant steric hindrance, which can direct incoming reagents to the less hindered terminal carbon of the alkyne. Furthermore, electronic effects, as revealed by HOMO-LUMO analysis and calculated charge distributions, can predict whether a reaction is likely to be favored at a particular site. irjweb.com For instance, in reactions involving electrophiles, the model would predict attack at the alkyne, which is the most nucleophilic part of the molecule. Computational studies can compare the activation barriers for different possible reaction pathways to predict the major product. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at finite temperatures. nih.govajchem-a.com MD simulations are used to explore the conformational landscape of flexible molecules and to study intermolecular interactions in a condensed phase (liquid or solid). ksu.edu.sanih.gov
For this compound, the adamantyl cage itself is rigid. However, MD simulations can provide insight into the rotation around the single bond connecting the adamantyl group to the alkyne and the conformational preferences of the tert-butyl group. researchgate.net Furthermore, simulations of multiple molecules can reveal how they pack in a condensed phase and the nature of the intermolecular forces (e.g., van der Waals interactions) that govern their bulk properties.
Advanced Research Directions and Applications in Materials Science and Catalysis
Design and Synthesis of Novel Scaffolds and Frameworks
The adamantyl and alkynyl moieties of 1-(3,3-dimethylbut-1-ynyl)adamantane serve as versatile components for constructing complex molecular scaffolds and frameworks with unique topologies and functionalities.
The adamantane (B196018) cage is a well-established guest moiety in supramolecular chemistry, known for its strong binding affinity with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. nih.govresearchgate.netmdpi.comnih.gov This interaction is driven by the hydrophobic effect and van der Waals forces, leading to the formation of stable inclusion complexes. nih.govmdpi.com The this compound molecule can be strategically incorporated into larger systems where the adamantyl group acts as a supramolecular anchor.
For instance, adamantane derivatives can form 1:1 inclusion complexes with β-cyclodextrin, with association constants often in the range of 10⁴ to 10⁵ M⁻¹. nih.govmdpi.com This strong and predictable binding allows for the construction of self-assembling systems, such as hydrogels and other smart materials, where the host-guest interaction acts as a reversible cross-linking point. researchgate.net The alkyne functionality of this compound offers a site for further chemical modification, enabling the attachment of this supramolecular handle to polymers, surfaces, or biologically active molecules. nih.gov
Recent studies have demonstrated the use of adamantyl-modified N-heterocyclic carbene (NHC) ligands in conjunction with cucurbit researchgate.neturil (CB7) hosts to create supramolecular complexes. nih.gov This approach allows for the non-covalent immobilization of homogeneous catalysts, combining the high efficiency of homogeneous catalysis with the ease of separation of heterogeneous systems. nih.gov The adamantyl group's inclusion within the host cavity was confirmed by ¹H-NMR titration, which showed an upfield shift of the adamantyl proton signals upon complex formation. nih.gov
Table 1: Host-Guest Complexation Parameters of Adamantane Derivatives
| Host | Guest Moiety | Association Constant (Kₐ) in M⁻¹ | Stoichiometry (Guest:Host) | Reference |
| β-Cyclodextrin | Adamantane | 10⁴ - 10⁵ | 1:1 | nih.govmdpi.com |
| β-Cyclodextrin Dimer | Adamantyl-substituted Poly(acrylate) | Variable | --- | researchgate.net |
| Cucurbit researchgate.neturil (CB7) | Adamantyl-modified NHC ligand | --- | 1:1 | nih.gov |
| β-Cyclodextrin | Adamantane-functionalized 1,3,4-oxadiazoles | --- | 1:1 | nih.gov |
Data in this table is based on general findings for adamantane derivatives and is expected to be applicable to systems incorporating this compound.
The incorporation of adamantane units into polymer backbones can significantly enhance their thermal stability and mechanical properties. researchgate.net Polymers containing adamantane moieties distributed along the chain have shown exceptional thermal resistance, with degradation temperatures often exceeding 400 °C. researchgate.net The rigid and bulky nature of the adamantane cage disrupts polymer chain packing, which can be used to engineer the material's crystallinity and mechanical response. nih.gov
The alkyne group in this compound provides a reactive handle for polymerization reactions, such as alkyne metathesis, or for grafting onto other polymer backbones via "click" chemistry. nih.gov This allows for the precise introduction of the bulky adamantyl group, enabling fine-tuning of the resulting polymer's properties.
Furthermore, terminal alkynes are known to be effective for the surface functionalization of gold nanoparticles (AuNPs). This method offers advantages over traditional thiol-based functionalization, including simpler preparation and greater stability. The resulting alkyne-functionalized nanoparticles can be used in chemical sensing and other applications. The presence of the adamantyl group could introduce additional functionality, such as enabling the nanoparticles to participate in host-guest interactions.
Catalytic Applications of Adamantyl-Substituted Ligands and Catalyst Systems
The sterically demanding nature of the adamantyl group makes it a valuable component in the design of ligands for transition metal catalysis, influencing the activity, selectivity, and stability of the resulting catalysts. researchgate.net
The incorporation of bulky adamantyl groups into phosphine (B1218219) ligands has led to the development of highly effective catalysts for a variety of cross-coupling reactions. nih.gov For example, transition metal complexes featuring ligands with adamantyl moieties can serve as intermediates in catalytic reactions that transform alkynes into other organic products. wikipedia.org The steric bulk of the adamantyl group can promote specific reaction pathways and stabilize reactive intermediates. The coordination of alkynes to transition metals, as described by the Dewar-Chatt-Duncanson model, involves a bending of the alkyne backbone, which can be influenced by bulky substituents. wikipedia.org
While direct catalytic applications of ligands derived from this compound are still an emerging area, the principles established with other adamantyl-containing ligands suggest significant potential. The combination of the rigid adamantyl scaffold and the reactive alkyne offers a platform for creating novel bidentate or polydentate ligands with unique steric and electronic properties.
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. nih.gov This "frustration" leaves their Lewis acidity and basicity available to activate small molecules, including terminal alkynes. researchgate.netnih.govresearchgate.netrsc.org The reaction of an FLP with a terminal alkyne can lead to either heterolytic splitting of the ≡C-H bond or a 1,2-addition across the triple bond. researchgate.net
The bulky tert-butyl group on the alkyne of this compound, combined with the adamantyl cage, makes it an intriguing substrate for FLP chemistry. The significant steric hindrance could favor specific reaction pathways and potentially lead to novel catalytic cycles for alkyne transformations. For example, a general approach for the hydrogenation of alkynes to cis-alkenes using an ansa-aminohydroborane catalyst operating through an FLP mechanism has been described. nih.gov This process involves hydroboration, hydrogen splitting, and intramolecular protodeborylation. nih.gov The unique steric profile of this compound could influence the efficiency and selectivity of such catalytic systems.
Table 2: Reactivity of Frustrated Lewis Pairs with Terminal Alkynes
| FLP System | Terminal Alkyne | Reaction Type | Product | Reference |
| B(C₆F₅)₃ / Bulky Lewis Base | RC≡CH | Heterolytic ≡C-H splitting | [LBH]⁺[RC≡CB(C₆F₅)₃]⁻ | researchgate.net |
| B(C₆F₅)₃ / Bulky Lewis Base | RC≡CH | 1,2-addition | R(LB)C=C(H)B(C₆F₅)₃ | researchgate.net |
| ansa-aminohydroborane | General Alkynes | Catalytic Hydrogenation | cis-Alkene | nih.gov |
This table illustrates general reaction patterns of FLPs with terminal alkynes, which are relevant for predicting the behavior of this compound in similar systems.
Development of Optoelectronic Materials and Study of Nonlinear Optical Properties
Adamantane-based compounds are gaining attention for their potential in optoelectronic applications due to their unique structural and electronic properties. semanticscholar.orguni-giessen.de The rigid, insulating adamantane core can serve as a scaffold to which chromophores can be attached, allowing for the fine-tuning of their photophysical properties and the suppression of aggregation-induced quenching. semanticscholar.org
Recent research has shown that adamantane-based clusters with organic substituents can exhibit strong nonlinear optical (NLO) responses, including second-harmonic generation (SHG). nih.govsemanticscholar.orguni-giessen.de The NLO properties are sensitive to the substituents on the adamantane core, suggesting that compounds like this compound, with its conjugated alkyne system, could be precursors to materials with interesting NLO characteristics. nih.govresearchgate.net Theoretical studies on tetraphenyl-adamantane clusters have indicated that the optical nonlinearities originate from electronic transitions localized at the substituents. nih.gov This highlights the potential for designing adamantane-based materials with tailored NLO responses by carefully selecting the functional groups attached to the adamantane cage. The development of organic materials with significant third-order NLO properties is crucial for applications in photonics, such as optical switching and data processing. semanticscholar.orgmdpi.com
Surface Functionalization and Tailoring for Specific Material Properties
The ability to modify the surfaces of materials is a cornerstone of modern materials science, enabling the enhancement of properties such as biocompatibility, conductivity, and chemical resistance. The this compound molecule offers a versatile platform for surface functionalization due to the presence of the terminal alkyne group.
Potential Research Directions:
Self-Assembled Monolayers (SAMs): The terminal alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This would allow for the covalent attachment of this compound to azide-functionalized surfaces of various substrates, including silicon wafers, gold, and other metals. The bulky adamantyl and tert-butyl groups would likely lead to the formation of well-ordered and sterically hindered SAMs.
Modification of Nanoparticles: The functionalization of nanoparticles with this compound could impart unique properties. For instance, the hydrophobic and rigid nature of the adamantane cage could be used to control the dispersibility of nanoparticles in different solvents and polymer matrices. Research could explore the attachment of this compound to the surface of gold nanoparticles, quantum dots, or magnetic nanoparticles to create novel hybrid materials for applications in sensing, imaging, and catalysis.
Polymer Surface Modification: The surface of various polymers could be modified by grafting this compound onto their surfaces. This could be achieved through techniques like plasma polymerization or by chemically modifying the polymer backbone to introduce reactive groups that can subsequently react with the alkyne moiety. Such modifications could enhance the hydrophobicity, thermal stability, and wear resistance of the polymer surfaces.
Hypothesized Material Properties and Supporting Rationale:
The incorporation of the this compound moiety onto a surface is expected to significantly alter its properties. The following table outlines some of the anticipated changes and the scientific reasoning behind them.
| Property | Anticipated Change | Rationale |
| Hydrophobicity | Increase | The adamantane cage is a highly nonpolar and lipophilic group, which would lead to a significant increase in the water contact angle of the functionalized surface. |
| Thermal Stability | Increase | The rigid, cage-like structure of adamantane is known to enhance the thermal stability of materials by restricting molecular motion at elevated temperatures. researchgate.net |
| Chemical Resistance | Increase | The bulky nature of the adamantyl and tert-butyl groups would create a sterically hindered surface, protecting the underlying material from chemical attack. |
| Tribological Properties | Improvement | The diamondoid structure of adamantane suggests that its incorporation could lead to reduced friction and wear, potentially creating self-lubricating surfaces. |
Future Research and Potential Impact:
Detailed experimental investigation is required to validate these hypotheses. Future research should focus on the synthesis and characterization of materials functionalized with this compound. Techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, atomic force microscopy (AFM), and thermogravimetric analysis (TGA) would be crucial for characterizing the modified surfaces and evaluating their properties.
The successful development of materials incorporating this compound could have a significant impact on various fields. For example, highly hydrophobic and chemically resistant coatings could find applications in anti-fouling surfaces for marine applications, protective coatings for electronic devices, and low-friction surfaces for mechanical components. Furthermore, the ability to precisely tailor surface properties at the molecular level opens up new possibilities for the design of advanced sensors, catalysts, and biomedical implants.
Conclusion and Future Perspectives in Adamantyl Alkyne Chemistry
Summary of Key Research Findings and Methodological Advancements
The study of adamantyl alkynes builds upon decades of progress in adamantane (B196018) chemistry and the synthesis of acetylenic compounds. The adamantane cage, a rigid and highly symmetric diamondoid hydrocarbon (C₁₀H₁₆), is prized for its unique structural, thermal, and electronic properties. nih.govwikipedia.org Its lipophilicity and metabolic stability have made it a privileged scaffold in medicinal chemistry, famously incorporated into drugs like Amantadine and Memantine. nih.govresearchgate.netmdpi.com
Methodological advancements have been crucial for the synthesis of functionalized adamantanes. The introduction of substituents at the tertiary bridgehead positions is typically achieved through radical or carbocationic intermediates. nih.gov For instance, the synthesis of 1-(3,3-dimethylbut-1-ynyl)adamantane would likely proceed from a 1-haloadamantane precursor, such as 1-bromoadamantane. wikipedia.org The key methodological step is the formation of the carbon-carbon bond between the adamantane bridgehead and the alkyne. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are the state-of-the-art methods for this transformation, reacting a halo-adamantane with a terminal alkyne like 3,3-dimethyl-1-butyne.
Key research findings for the adamantyl alkyne class can be summarized as follows:
Synthesis: The construction of the adamantane skeleton itself can be achieved through Lewis-acid catalyzed rearrangement of hydrocarbon precursors. nih.govnih.gov Functionalization to create precursors like 1-haloadamantanes is well-established. wikipedia.org The development of robust cross-coupling protocols has made the synthesis of 1-alkynyladamantanes accessible.
Structural Properties: The adamantane group acts as a bulky, rigid, and lipophilic "anchor." mdpi.com The connection to a linear alkyne creates a molecule with a well-defined three-dimensional structure. The tert-butyl group on the alkyne adds further steric hindrance, which can be exploited to control intermolecular interactions and inhibit undesirable reactions like polymerization.
Identification of Unresolved Challenges and Open Questions in the Field
Despite significant progress, several challenges and open questions remain in the chemistry of adamantyl alkynes.
Synthetic Efficiency and Selectivity: While methods exist, the synthesis of polysubstituted adamantanes remains a significant challenge. Directing functionalization to specific secondary (CH₂) positions in the presence of the more reactive tertiary (CH) bridgeheads is difficult. For adamantyl alkynes, developing efficient methods to introduce multiple alkyne groups at specific positions on the cage is an ongoing area of research.
Reactivity of the Adamantyl Alkyne System: The influence of the rigid, electron-donating adamantyl cage on the reactivity of the adjacent triple bond is not fully understood. While alkynes undergo a range of reactions like additions, reductions, and cycloadditions, it is an open question how the extreme steric bulk of the adamantyl group (compounded by the tert-butyl group in the titular compound) modulates this reactivity. solubilityofthings.comnumberanalytics.com Do these bulky groups completely shield the alkyne from certain reagents, or do they subtly alter reaction pathways and selectivities?
Stability of Intermediates: Many functionalization reactions of adamantane proceed through a 1-adamantyl carbocation, which is relatively stable for a tertiary carbocation but can still participate in rearrangements, especially in more complex systems. youtube.com Understanding and controlling these pathways is crucial for predictable synthesis.
Material Properties: A significant unresolved question is how the unique molecular properties of adamantyl alkynes translate into bulk material characteristics. While they are promising building blocks for polymers and nanomaterials, the precise relationship between the molecular structure (e.g., the length of the alkyne, the nature of its substituent) and macroscopic properties like thermal stability, conductivity, and optical behavior requires extensive experimental investigation. acs.org
Promising Future Research Avenues for this compound and its Chemical Class
The unique combination of a rigid diamondoid cage and a reactive, linear alkyne unit opens up numerous avenues for future research and application.
Medicinal Chemistry and Drug Delivery: The adamantane moiety is a proven pharmacophore that can improve the pharmacokinetic properties of drugs. nih.govpensoft.net The alkyne group in adamantyl alkynes serves as a perfect handle for bioorthogonal "click chemistry," allowing the adamantane cage to be precisely attached to biomolecules or drug delivery systems. nih.gov This could lead to new targeted therapies where the adamantane group enhances membrane permeability or binds to specific lipophilic pockets of a receptor. nih.gov
Advanced Materials and Nanotechnology: Adamantyl alkynes are ideal building blocks for creating novel materials. Their rigidity can be imparted to polymers, leading to materials with high thermal stability and glass transition temperatures. acs.org The defined geometry of molecules like this compound makes them excellent candidates for constructing molecular rods, components of molecular machines, or nodes in metal-organic frameworks (MOFs). The alkyne's ability to coordinate to metal surfaces also suggests applications in surface functionalization and nanoelectronics. nih.gov
Supramolecular Chemistry: Adamantane is a classic guest molecule in host-guest chemistry, forming stable inclusion complexes with hosts like cyclodextrins. nih.gov The adamantyl alkyne motif provides a rigid, directional building block for creating complex, self-assembled supramolecular architectures. These could find use in sensing, catalysis, or the controlled release of encapsulated molecules.
Computational and Theoretical Chemistry: As experimental synthesis becomes more complex, computational studies will play an increasingly vital role. nih.govresearchgate.net Future theoretical work could focus on predicting the electronic, optical, and chiroptical properties of novel adamantyl alkyne derivatives, guiding synthetic chemists toward targets with desired functions. In silico screening could also identify potential applications in areas from materials science to pharmacology. nih.govmdpi.com
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, in 1-(2-iodoethyl)adamantane, NMR confirmed the iodoethyl group’s attachment via characteristic shifts (e.g., δ ~3.5 ppm for CH₂I) .
- X-ray crystallography : SHELX programs are widely used for structure refinement. The rigidity of the adamantane cage simplifies crystallographic analysis, even with bulky substituents .
Advanced
Complex substituents (e.g., branched alkynes) may require advanced techniques:
- DEPT and HSQC NMR : To distinguish quaternary carbons and resolve overlapping signals.
- TWIN refinement in SHELXL : For handling twinned crystals, common in high-symmetry adamantane derivatives .
- DFT calculations : To predict electronic structures and validate experimental data, as seen in studies of unsaturated adamantane derivatives .
What biological activities are associated with adamantane derivatives, and how are structure-activity relationships (SARs) investigated?
Basic
Adamantane derivatives exhibit antiviral, anticancer, and neuroprotective properties. For example:
- Anticancer activity : Adamantanyl-1,3,4-oxadiazol hybrids showed inhibitory effects on cancer cell lines (IC₅₀ values: 2–10 μM) via tubulin disruption .
- Antiviral activity : Derivatives like N-[1-adamantylethyl]-3,5-dinitrobenzamide inhibit viral replication mechanisms .
Advanced
SAR studies focus on substituent effects:
- Hydrophobic substituents : Enhance blood-brain barrier penetration (e.g., 1-(2-iodoethyl)adamantane’s lipophilicity improves CNS targeting) .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies binding modes with targets like soluble epoxide hydrolase (sEH), guiding rational design of inhibitors .
How should researchers address contradictions in reaction mechanisms or product distributions reported for adamantane derivatives?
Basic
Contradictions often arise from reaction conditions or substituent effects. For example, tert-butyl adamantyl peroxycarboxylates decomposed in biacetyl to yield varying ratios of adamantane and acetyladamantane depending on the perester’s position (1- vs. 2-adamantyl) .
Q. Advanced
- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy (e.g., stopped-flow NMR) to monitor intermediate formation.
- Isotopic labeling : Track substituent migration pathways (e.g., ¹³C labeling in decomposition studies) .
- Computational modeling : Transition state analysis (Gaussian or ORCA) clarifies competing pathways .
What methodologies are recommended for designing adamantane-based enzyme inhibitors?
Q. Advanced
Target identification : Prioritize enzymes with hydrophobic active sites (e.g., sEH, viral neuraminidase) .
Scaffold modification : Introduce hydrogen-bond donors/acceptors (e.g., urea groups in 1,3-disubstituted ureas) to enhance binding .
In vitro assays : Use fluorescence-based assays (e.g., sEH inhibition via cyano(6-methoxy-2-naphthalenyl)methyl ester hydrolysis) .
In silico optimization : MD simulations (AMBER) assess binding stability over time.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
